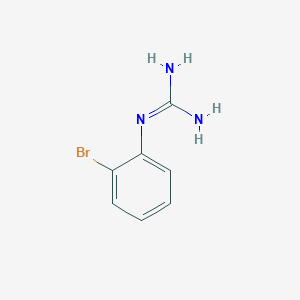

1-(2-Bromophenyl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

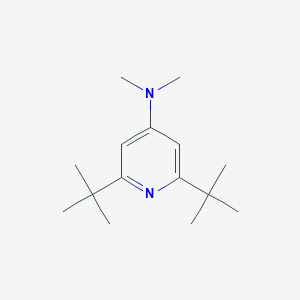

The synthesis of guanidine derivatives, including 1-(2-Bromophenyl)guanidine, involves innovative approaches such as the use of 1,3-diynes in the presence of Cs2CO3 and DMSO for the creation of carbonyl 2-amino-pyrimidines, highlighting efficient one-pot methods for constructing pyrimidines from guanidine sources (Zhang, Zhao, & Zhao, 2015). Furthermore, the development of water-soluble and air-stable catalyst systems, such as Pd(OAc)2/guanidine aqueous systems, showcases the evolution of room-temperature Suzuki cross-coupling reactions, enabling the coupling of arylboronic acids with aryl halides (Li, Lin, Cao, & Zhang, 2007).

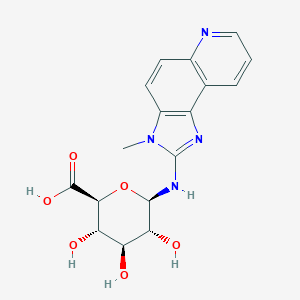

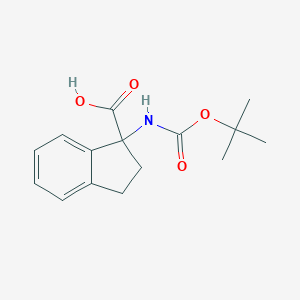

Molecular Structure Analysis

The structural characterization of guanidine and its derivatives provides insights into their molecular frameworks. The crystal structures of guanidine co-crystals have been determined, offering a glimpse into the solid-state structure of these compounds (Göbel & Klapötke, 2007).

Chemical Reactions and Properties

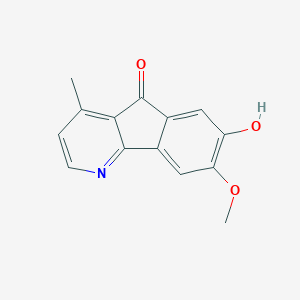

Guanidine derivatives participate in a range of chemical reactions, such as the guanidine/Pd(OAc)2-catalyzed Suzuki cross-coupling in aqueous media, demonstrating their versatility in organic synthesis (Li, Lin, Cao, & Zhang, 2007). Additionally, guanidines play a crucial role in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines, illustrating their utility in heterocyclic chemistry (Lygin & Meijere, 2009).

Aplicaciones Científicas De Investigación

DNA Detection and Recognition A novel electrochemical sensor based on a phenanthroimidazole derivative, which utilizes a bromophenyl group to enhance charge transfer and π-π interaction for DNA base recognition, was developed. This sensor can simultaneously monitor four DNA bases (guanine, adenine, thymine, and cytosine) in neutral solutions with high sensitivity and selectivity, demonstrating the potential of bromophenyl guanidine derivatives in bioanalytical chemistry (Lu et al., 2019).

Catalysis and Material Science Research on guanidinate ligands highlighted the synthesis of new alkylimido niobium complexes supported by guanidinate ligands, including 2-(4-bromophenyl)-1,3-diisopropylguanidine. These complexes exhibit interesting reactivity patterns, including migratory insertion reactions, which are important for the development of novel catalysts and materials (Elorriaga et al., 2012).

Synthetic Chemistry The synthesis of a novel class of azo-guanidine compounds demonstrated interaction with DNA and showed potential as DNA staining agents. This highlights the utility of guanidine derivatives in synthetic chemistry and molecular biology for the development of new biochemical tools (Jamil et al., 2013).

Bioresponsive Polymeric Materials Guanidinylated poly(amido amine)s with disulfide linkages were designed for intranuclear gene delivery. These novel carriers showed higher transfection efficiency and lower cytotoxicity compared to traditional carriers, demonstrating the potential of guanidine derivatives in the development of safer and more efficient gene delivery systems (Yu et al., 2016).

Anion Recognition The guanidine unit in new structural motifs such as 2-arylamino-1,3-diaza[3]ferrocenophane acts as a binding site for anions. This demonstrates the application of guanidine derivatives in the development of molecular probes for anion recognition, contributing to advancements in sensor technology and analytical chemistry (Sola et al., 2011).

Safety And Hazards

Direcciones Futuras

Guanidine and its derivatives, including “1-(2-Bromophenyl)guanidine”, have found application in a diversity of biological activities due to their unique properties and simple synthesis . They are used as synthetic drugs and biocidal agents, catalysts, ligands, and sweeteners. Furthermore, the guanidine derivatives serve as a basis for the creation of modern smart materials .

Propiedades

IUPAC Name |

2-(2-bromophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARZGKLZBBOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607054 |

Source

|

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)guanidine | |

CAS RN |

123375-81-5 |

Source

|

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)